molecular formula C21H19FN2O4 B2648297 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide CAS No. 942010-29-9

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Número de catálogo B2648297
Número CAS: 942010-29-9
Peso molecular: 382.391
Clave InChI: CWTZXJXEZADUGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Profiling and Analysis

One study focused on the in vitro metabolism of AG7088 , a potent and irreversible inhibitor of the rhinovirus 3C protease, exploring its metabolic pathways in liver microsomes from various species. This research highlighted the primary pathway of ethyl ester hydrolysis producing metabolite M4 (AG7185), alongside minor hydroxylation products, indicating species-specific metabolic profiles which could inform drug development and toxicity studies (Zhang et al., 2001).

Novel Compound Synthesis and Anticonvulsant Activities

Another research effort detailed the synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives , revealing compounds with significant anticonvulsant activities in mice. This study contributes to the development of new treatments for epilepsy, showcasing the importance of structural modifications to enhance biological activity (Kohn et al., 1993).

Exploring Peripheral Benzodiazepine Receptor (PBR) Ligands

Further, research on novel fluoro substituted benzo[b]pyran derivatives with anti-lung cancer activity has been conducted. These compounds exhibit anticancer activity at low concentrations, demonstrating potential for developing new cancer therapies (Hammam et al., 2005).

Antiallergic Potential

Studies also include the development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. These compounds have been tested for their ability to inhibit histamine release and IL-4 production, showcasing a novel approach to treating allergies and possibly other immune-related disorders (Menciu et al., 1999).

Enzymatic Studies and Drug Hydrolysis

Significant work has been done on understanding the enzymatic N-hydroxylation and reduction in drug metabolism, specifically looking at the role these processes play in drug-induced liver toxicity. This research provides critical insights into the mechanisms of drug-induced adverse effects and how they can be mitigated (Ohbuchi et al., 2009).

Propiedades

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-18-9-5-4-6-15(18)14-28-20-11-24(17(13-25)10-19(20)26)12-21(27)23-16-7-2-1-3-8-16/h1-11,25H,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTZXJXEZADUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.